BAY 87-2243-d8 -

BAY 87-2243-d8

Catalog Number: EVT-1498961
CAS Number:
Molecular Formula: C₂₆H₁₈D₈F₃N₇O₂
Molecular Weight: 533.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BAY 87-2243-d8 is a derivative of BAY 87-2243, a highly potent and selective inhibitor of hypoxia-inducible factor (HIF) activation. This compound has gained attention due to its significant antitumor activities, primarily through the inhibition of mitochondrial complex I. The compound's ability to disrupt the HIF pathway makes it a valuable candidate in cancer research, particularly in targeting tumors that thrive in low-oxygen environments.

Source and Classification

BAY 87-2243-d8 is classified as a small molecule inhibitor. It is derived from the original BAY 87-2243 compound, which was developed by Bayer AG. The compound is designed to selectively inhibit the transcriptional activity of HIF, a crucial factor in tumor progression and survival under hypoxic conditions. The deuterated version, BAY 87-2243-d8, is utilized for various analytical purposes, including pharmacokinetic studies.

Synthesis Analysis

Methods

The synthesis of BAY 87-2243-d8 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo multiple reactions to form the desired structure.
  2. Reactions: Common reactions include alkylation, acylation, and coupling reactions that build the core structure of the compound.
  3. Deuteration: Specific steps are incorporated to introduce deuterium atoms into the molecular framework, enhancing its stability and allowing for distinct analytical identification.

Technical Details

The synthetic route may involve:

  • Reagents: Use of specific reagents that facilitate the introduction of functional groups.
  • Catalysts: Employing catalysts to increase reaction efficiency and yield.
  • Purification: Techniques such as chromatography are used to purify the final product.
Molecular Structure Analysis

Structure

BAY 87-2243-d8 possesses a complex molecular structure characterized by:

  • A central aromatic ring system.
  • Functional groups that enhance its biological activity.
  • Deuterium atoms replacing certain hydrogen atoms, which aids in tracking and analysis.

Data

The molecular formula for BAY 87-2243-d8 is typically represented as CxHyDkNnOaSz (exact values depend on the specific structural modifications). Detailed structural data can be obtained through techniques such as NMR spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

BAY 87-2243-d8 participates in various chemical reactions relevant to its function:

  1. Inhibition Mechanism: It inhibits HIF by preventing its dimerization with HIF-beta subunits, thus blocking downstream gene activation.
  2. Metabolic Pathways: The compound's interactions with metabolic pathways can lead to alterations in cellular energy metabolism, particularly in cancer cells.

Technical Details

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to study these reactions quantitatively. Kinetic studies help understand the rate of inhibition and binding affinity toward HIF.

Mechanism of Action

Process

BAY 87-2243-d8 exerts its antitumor effects primarily through:

  • HIF Inhibition: By inhibiting HIF activation, it disrupts the expression of genes involved in angiogenesis and glucose metabolism.
  • Mitochondrial Impact: The compound affects mitochondrial function by inhibiting complex I, leading to reduced ATP production and increased reactive oxygen species (ROS).

Data

Studies have shown that treatment with BAY 87-2243-d8 results in decreased tumor growth in various preclinical models, highlighting its effectiveness in targeting hypoxic tumors.

Physical and Chemical Properties Analysis

Physical Properties

BAY 87-2243-d8 is typically characterized by:

  • Appearance: A solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure.

Relevant data can be gathered from stability studies and solubility tests conducted under varying conditions.

Applications

BAY 87-2243-d8 has several scientific applications:

  1. Cancer Research: Used extensively in studies investigating tumor biology and treatment resistance mechanisms.
  2. Pharmacokinetics: Its deuterated form allows for detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
  3. Therapeutic Development: Serves as a lead compound for developing new therapeutic agents targeting HIF-related pathways in cancer therapy.
Chemical Characterization & Synthesis of BAY 87-2243-d8

Structural Elucidation and Deuterium Isotope Labeling

BAY 87-2243-d8 is a deuterated isotopologue of the hypoxia-inducible factor-1 (HIF-1) inhibitor BAY 87-2243 (CAS 1227158-85-1). The parent compound has the molecular formula C₂₆H₂₆F₃N₇O₂ and a molecular weight of 525.53 g/mol [3] [5]. Deuterium labeling involves the replacement of eight hydrogen atoms (-H) with deuterium atoms (-D) at specific molecular sites, resulting in the modified formula C₂₆H₁₈D₈F₃N₇O₂ and a molecular weight of ~533.59 g/mol. While the exact positions of deuteration are not explicitly detailed in the available literature, strategic labeling typically targets metabolically vulnerable sites (e.g., methyl groups, aromatic positions) to enhance metabolic stability for pharmacokinetic or tracer studies [3].

Table 1: Key Structural Features of BAY 87-2243 and BAY 87-2243-d8

PropertyBAY 87-2243BAY 87-2243-d8
Molecular FormulaC₂₆H₂₆F₃N₇O₂C₂₆H₁₈D₈F₃N₇O₂
Molecular Weight (g/mol)525.53~533.59
CAS Number1227158-85-1Not publicly disclosed
Deuteration Sites-Presumed methyl/cyclopropyl H

Structural confirmation of the deuterated analog relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) would show characteristic mass shifts (+8 amu) in the molecular ion peak [M+H]⁺ compared to the non-deuterated compound. ¹H-NMR analysis would exhibit attenuated or absent signal intensities corresponding to the replaced protons, while ²H-NMR would confirm the presence and incorporation level of deuterium [5].

Synthetic Pathways for BAY 87-2243 and Its Deuterated Analog

The synthesis of non-deuterated BAY 87-2243 is detailed in the patent literature (WO 2010/054763) and involves a multi-step sequence [1]. The core structure features a 1,2,4-oxadiazole ring linked to a trifluoromethoxy-substituted phenyl group, a pyrazole moiety, and a piperazine-cyclopropylamine chain. A representative synthetic route is outlined below:

  • Intermediate Formation: Synthesis of key intermediates:
  • 5-Methyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole functionalized pyrazole.
  • 1-Cyclopropyl-4-(4-(chloromethyl)pyridin-2-yl)piperazine.
  • Coupling Reaction: Nucleophilic substitution or metal-catalyzed coupling (e.g., Pd-catalyzed Buchwald-Hartwig amination) links the pyrazole-oxadiazole intermediate to the chloromethylpyridine-piperazine intermediate.
  • Final Purification: The crude product is purified via techniques such as column chromatography or recrystallization to achieve high chemical purity (>98-99.67%) [1] [3].

Table 2: Comparison of Synthetic Routes for BAY 87-2243 and BAY 87-2243-d8

StepBAY 87-2243 SynthesisBAY 87-2243-d8 SynthesisKey Considerations for Deuteration
Key PrecursorNon-deuterated cyclopropylamine/aryl building blocksDeuterated precursors (e.g., D₈-cyclopropylamine)Cost, availability, isotopic purity of precursors
Coupling ChemistryNucleophilic substitution or Pd-catalyzed couplingIdentical chemistryReaction kinetics may differ slightly (KIEs)
PurificationColumn chromatography, recrystallizationSimilar methods + potential for HPLC separationSeparation from non-deuterated impurities
Reported Yield (Parent)~40-60% (overall from intermediates) [1]Likely lowerLower yields due to precursor cost/complexity

Synthesizing BAY 87-2243-d8 necessitates the use of deuterated building blocks early in the synthetic sequence. Potential routes include:

  • Late-Stage Deuteration: Less feasible due to the lack of easily exchangeable protons in the final structure.
  • Early-Stage Deuteration: Preferred method. Requires synthesis or procurement of deuterated precursors, such as D₈-cyclopropylamine (for the piperazine-cyclopropyl moiety) or deuterated versions of the aryl or heteroaryl components. These deuterated synthons are then incorporated using analogous coupling reactions as in the parent compound synthesis [5]. Kinetic isotope effects (KIEs) may influence reaction rates and potentially necessitate optimization of reaction conditions (time, temperature, catalyst loading) compared to the non-deuterated route. Final purification must rigorously separate the d8 species from potential non-deuterated (d0) and partially deuterated impurities, often requiring specialized chromatographic techniques like HPLC.

Physicochemical Properties and Stability Analysis

BAY 87-2243-d8 shares the core physicochemical properties of its parent compound but exhibits subtle differences due to isotopic substitution. Key properties include:

  • Solubility: BAY 87-2243 exhibits limited aqueous solubility. It is insoluble in water but dissolves in organic solvents:
  • DMSO: 16-19 mg/mL (~30.4-36.2 mM) [3] [5]
  • Ethanol: 5-8 mg/mL (~9.5-15.2 mM) [5]
  • Common Formulation Vehicles: Soluble in mixtures like 5% DMSO/40% PEG300/5% Tween 80/50% water (~0.95 mg/mL) or 5% DMSO/95% corn oil (~0.95 mg/mL) [3] [5]. Deuteration may marginally increase aqueous solubility due to slight changes in lipophilicity but is unlikely to significantly alter organic solvent solubility.
  • Lipophilicity: The LogP value for BAY 87-2243 is estimated to be moderately high (expected >3), consistent with its structural features (aromatic rings, trifluoromethoxy group). Deuteration typically causes a very slight decrease in LogP (often <0.1 unit) due to deuterium being slightly more hydrophilic than protium.
  • Purity: Commercial BAY 87-2243 is typically supplied at ≥98% to 99.67% purity (HPLC) [3] [4] [5]. BAY 87-2243-d8 synthesized for research requires similar high isotopic and chemical purity (e.g., >98% chemical purity, >99% deuterium incorporation at specified positions).
  • Stability:
  • Solid State: Stable when stored at -20°C for several years under inert conditions [5]. Solutions in DMSO are generally stable at -80°C for 1-2 years, but DMSO solutions are hygroscopic; moisture absorption can lead to precipitation or hydrolysis over time, necessitating the use of fresh, anhydrous DMSO [3] [5].
  • Solution Stability: Degradation pathways in solution could include hydrolysis of the oxadiazole or pyrazole rings under extreme pH or enzymatic cleavage in biological matrices. Deuteration at sites alpha to electron-withdrawing groups might confer slightly enhanced resistance to metabolic degradation (e.g., via cytochrome P450 enzymes) – a primary reason for synthesizing the d8 analog.
  • Hygroscopicity: The parent compound shows sensitivity to moisture in DMSO solutions [5]. This property is expected to be similar for the d8 analog.

Table 3: Key Physicochemical Properties of BAY 87-2243

PropertyValue/DescriptionNotes
Molecular Weight525.53 g/mol
AppearanceWhite to off-white solid [5]
Purity (HPLC)≥98% - 99.67% [3] [4] [5]Batch dependent
Solubility in WaterInsoluble [3] [5]
Solubility in DMSO16-19 mg/mL (30.4 - 36.2 mM) [3] [5]Hygroscopic; use fresh, dry DMSO
Solubility in Ethanol5-8 mg/mL (9.5 - 15.2 mM) [5]
Storage (Solid)-20°C, desiccated [5]Stable for years
Storage (DMSO Soln.)-80°C [5]Stable for 1-2 years; avoid moisture & repeated freeze-thaw

The primary utility of BAY 87-2243-d8 lies in its application as an internal standard for quantitative bioanalysis (e.g., LC-MS/MS) of BAY 87-2243 in complex biological samples (plasma, tumor homogenates). Its near-identical chemical behavior ensures co-elution with the analyte, while the mass difference (+8 amu) allows for unambiguous detection and quantification, significantly improving assay accuracy and precision compared to structural analog internal standards. Furthermore, it serves as a critical tool for detailed absorption, distribution, metabolism, and excretion (ADME) studies, where tracking the parent molecule without metabolic interference is essential. The slight differences in physicochemical properties induced by deuteration are generally negligible for these analytical purposes.

Properties

Product Name

BAY 87-2243-d8

Molecular Formula

C₂₆H₁₈D₈F₃N₇O₂

Molecular Weight

533.57

Synonyms

1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine-d8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.